4-fluoro-5,7-dimethyl-1H-indole
Overview
Description
4-Fluoro-5,7-dimethyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-5,7-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include 4-fluorophenylhydrazine and 2,4-dimethylcyclohexanone. The reaction typically occurs under reflux with an acid catalyst such as methanesulfonic acid in methanol .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis or other scalable synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5,7-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, allowing for substitutions at the nitrogen or carbon positions.
Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Electrophilic Substitution: Substituted indoles with various functional groups.
Oxidation: Oxindoles and other oxidized products.
Reduction: Indoline derivatives.
Scientific Research Applications
4-Fluoro-5,7-dimethyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-5,7-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its biological activity .
Comparison with Similar Compounds
4-Fluoroindole: Lacks the additional methyl groups, resulting in different chemical and biological properties.
5,7-Dimethylindole:
4-Fluoro-5-methylindole: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness: 4-Fluoro-5,7-dimethyl-1H-indole is unique due to the combined presence of a fluorine atom and two methyl groups on the indole ring. This combination enhances its chemical stability, reactivity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-fluoro-5,7-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXPUYTDGUVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304652 | |
Record name | 4-Fluoro-5,7-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-77-4 | |
Record name | 4-Fluoro-5,7-dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-5,7-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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